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An In-depth Technical Guide:

Characterization of Tungsten Carbide Using X-ray
Diffraction
Audience: Researchers, scientists, and materials development professionals.

This guide provides a comprehensive overview of the principles and applications of X-ray

Diffraction (XRD) for the detailed characterization of tungsten carbide (WC) and its

composites. XRD is a powerful non-destructive technique that yields critical information about

the phase composition, crystal structure, and microstructural properties of these advanced

materials.

Principles of XRD for Tungsten Carbide Analysis
X-ray diffraction is a fundamental technique for investigating crystalline materials. When a

monochromatic X-ray beam is directed at a tungsten carbide sample, the regularly spaced

atoms in the crystal lattice diffract the beam at specific angles. The resulting diffraction pattern,

a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint of

the material's crystalline structure.

Key characteristics that can be determined from the XRD pattern of tungsten carbide include:
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Phase Identification: Differentiating between various tungsten carbide phases (e.g., WC,

W₂C), binder materials (e.g., Co, Ni), and potential contaminants or reaction byproducts

(e.g., oxides, complex carbides).[1][2][3]

Quantitative Phase Analysis: Determining the relative amounts of each crystalline phase

present in a mixture.[3]

Crystallite Size and Microstrain: Calculating the size of coherent diffracting domains

(crystallites) and the amount of lattice strain, both of which influence mechanical properties.

[4][5]

Residual Stress: Measuring internal stresses within the material, often induced during

manufacturing or coating processes, which can significantly impact performance and

lifespan.[6][7]

Preferred Orientation (Texture): Assessing the degree of crystallographic alignment, which is

particularly important for coatings and thin films.[8][9]

Phase Identification and Quantitative Analysis
One of the primary uses of XRD is to identify the crystalline phases present in a sample. This is

achieved by comparing the positions and relative intensities of the diffraction peaks in the

experimental pattern with standard reference patterns from databases like the Joint Committee

on Powder Diffraction Standards (JCPDS), now the International Centre for Diffraction Data

(ICDD).[10][11]

In tungsten carbide systems, it is crucial to distinguish between the primary hexagonal WC

phase and other phases such as W₂C, which is harder but more brittle.[1] The presence of

binder phases like cobalt (in its hexagonal α-Co or face-centered cubic β-Co forms) and

undesirable brittle η-phases (complex Co-W-C carbides like Co₃W₃C or Co₆W₆C) can also be

identified.[12][13][14]

Common Phases in Tungsten Carbide Systems
The table below summarizes common phases encountered in the analysis of tungsten
carbide materials and their primary diffraction peaks for Cu Kα radiation.
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Phase Name
Chemical
Formula

Crystal
System

JCPDS/ICDD
Card No.
(Example)

Major
Diffraction
Peaks (2θ)

Tungsten

Carbide
WC Hexagonal 65-8828

~31.5°, 35.6°,

48.3°, 64.0°,

73.1°[10]

Ditungsten

Carbide
W₂C Hexagonal -

Present in many

WC powders[1]

Cobalt (alpha) α-Co Hexagonal - -

Cobalt (beta) β-Co Cubic (FCC) - -

Eta Phase
Co₃W₃C /

Co₆W₆C
Complex -

Can form during

sintering[12]

Tungsten W Cubic (BCC) 04-0806

Can appear from

WC

decomposition[3]

[11]

Quantitative Phase Analysis: The Rietveld Method
While phase identification is qualitative, quantifying the weight percentage of each phase is

essential for quality control and material development. The Rietveld refinement method is a

powerful technique for quantitative analysis. It involves fitting a calculated theoretical diffraction

pattern to the entire experimental pattern. The refinement process adjusts various parameters,

including lattice parameters, peak shape, and scale factors for each phase, until the difference

between the calculated and observed patterns is minimized. The weight fraction of each phase

can then be derived from the final scale factors. This method is particularly useful for

calculating the W₂C to WC phase ratio.[1]

Microstructural Analysis: Crystallite Size and Strain
The width or broadening of diffraction peaks provides valuable information about the material's

microstructure. Peak broadening arises from two main sources: the finite size of the crystallites

and the presence of microstrain in the crystal lattice.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/figure/Crystal-structures-of-a-tungsten-carbide-WC-JCPDS-No-619096-and-b-tungsten_fig1_356163086
https://www.researchgate.net/figure/ray-diffraction-profiles-of-tungsten-carbide-powders-see-Table-1_fig1_239028673
https://www.zldm.ru/jour/article/view/1259?locale=en_US
https://h-and-m-analytical.com/wp/wp-content/uploads/2015/04/phase_id.pdf
https://www.researchgate.net/figure/P-XRD-patterns-of-a-W-powder-JCPDS-card-04-0806-b-WC-powder-JCPDS-cards_fig2_370353397
https://www.researchgate.net/figure/ray-diffraction-profiles-of-tungsten-carbide-powders-see-Table-1_fig1_239028673
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scherrer Equation
A preliminary estimation of the crystallite size can be obtained using the Scherrer equation.

This method relates the full width at half maximum (FWHM) of a diffraction peak to the average

crystallite size. However, it does not account for broadening due to strain.

Williamson-Hall (W-H) Analysis
To separate the effects of size and strain, the Williamson-Hall (W-H) method is commonly

employed.[15][16] This technique assumes that both size-induced and strain-induced

broadening contribute to the total peak broadening. The relationship is expressed in a linear

equation, allowing for the determination of crystallite size from the y-intercept and strain from

the slope of a plot.[16] Different W-H models, such as the Uniform Deformation Model (UDM),

can be applied depending on the assumptions made about the strain distribution.[15][17]

Example Data: Crystallite Size and Strain
The following table presents illustrative data obtained from W-H analysis of mechanically

alloyed tungsten carbide composite powders.[18]

Material System
(8h milled)

Method Crystallite Size (D) Lattice Strain (ε)

Cu-25WC W-H Plot 14.63 nm 1.39%

Fe-25WC W-H Plot 7.60 nm 1.23%

Ni-25WC W-H Plot 17.65 nm 1.13%

Data adapted from a study on mechanically alloyed composite powders.[18]

Residual Stress Measurement
Residual stresses are internal stresses locked within a material, often introduced during

processes like thermal spraying, sintering, or grinding.[6] These stresses can be either

compressive or tensile and have a profound effect on the mechanical behavior, fatigue life, and

wear resistance of tungsten carbide components.[6][19] Compressive residual stress is often

beneficial, while tensile stress can be detrimental.[6]
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XRD can measure these stresses non-destructively by precisely tracking the minute shifts in

the diffraction peak positions caused by the expansion or contraction of the crystal lattice

planes. The sin²ψ method is a widely used technique where the sample is tilted at various

angles (ψ) relative to the X-ray beam to determine the strain and, subsequently, the stress in

the material.[7]

Typical Residual Stress Values
The table below shows example residual stress values measured in tungsten carbide
coatings.

Coating Type Measurement Location Residual Stress (MPa)

WC-12Co (HVOF) Surface Compressive

WC-12Co (HVOF) 50 µm depth Tensile

WC-12Co (HVOF) Average through thickness -157.1 (Compressive)[6]

WC-DLC Pure WC (polycrystalline) -5000 (Compressive)[20]

WC-DLC Amorphous WC -1600 (Compressive)[20]

Data sourced from studies on thermal spray and sputter-deposited coatings.[6][20]

Experimental Protocols
Achieving high-quality, reproducible XRD data is critically dependent on meticulous

experimental procedure, from sample preparation to data collection and analysis.

Sample Preparation
Proper sample preparation is essential to obtain high-quality XRD data and avoid errors.[21]

The primary goal is to present a flat, representative surface to the X-ray beam with a sufficient

number of randomly oriented crystallites.[21]

Powder Samples:
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Grinding: Reduce the particle size of the tungsten carbide powder to a fine, talc-like

consistency (typically <10 µm) to ensure good particle statistics.[22][23] This can be done

using a mortar and pestle (agate is suitable for hard materials) or a mechanical mill.[21]

[24] Grinding under a liquid like ethanol can minimize structural damage.[21]

Homogenization: Ensure the powder is uniform by mixing or sieving.[23]

Mounting: Back-load the powder into a sample holder and gently press it to create a

smooth, flat surface that is flush with the holder's surface.[22] Avoid excessive pressure,

which can induce preferred orientation.[23]

Bulk/Sintered Samples:

Sectioning: Cut a representative piece from the bulk material using a low-speed diamond

saw to minimize surface damage.

Polishing: The surface must be polished to a mirror finish to ensure it is flat and free from

artifacts from the cutting process.[23]

Cleaning: Thoroughly clean the surface with a suitable solvent (e.g., acetone, isopropanol)

to remove any contaminants.[23]

Thin Films and Coatings:

Substrate Cleaning: The substrate must be meticulously cleaned before deposition.[23]

Analysis: Thin films are often analyzed using grazing incidence XRD (GI-XRD) to

maximize the signal from the film and minimize interference from the substrate. A low

grazing angle (e.g., 1°) is typically used.[8]

Instrumentation and Data Collection
A typical powder diffractometer setup for tungsten carbide analysis includes the following:

X-ray Source: Copper is the most common X-ray source, providing Cu Kα radiation (λ ≈

1.5406 Å).[4]

Geometry: The Bragg-Brentano geometry is standard for powder and bulk samples.[4]
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Instrument Settings:

Voltage and Current: Typically 40 kV and 40 mA.[25]

2θ Scan Range: A broad range, such as 30° to 120°, is often used to capture all significant

diffraction peaks.[4]

Step Size: A small step size (e.g., 0.02° - 0.03°) is used for high-resolution data.[25]

Dwell Time: The time spent at each step (e.g., 1-10 seconds) depends on the sample's

crystallinity and the desired signal-to-noise ratio.[25]

Visualizations
The following diagrams illustrate the workflow and logical connections in the XRD analysis of

tungsten carbide.
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Caption: Experimental workflow for the XRD characterization of tungsten carbide.
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Caption: Relationship between XRD data features and derived material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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